Choline iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBHXSBDADRBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938983 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-10-3 | |
| Record name | Choline, iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Structural and Electronic Investigations of Choline Iodide
Crystallographic Analysis and Polymorphism of Choline (B1196258) Iodide
Under normal conditions, choline iodide exhibits a monoclinic crystal structure. researchgate.netresearchgate.net This is in contrast to choline chloride and bromide, which adopt rhombic structures. researchgate.net The polymorphism of this compound, or its ability to exist in multiple crystalline forms, is a key area of study.
X-ray Diffraction Studies of this compound Crystal Structures (e.g., P21/m space group for this compound at ambient temperature)
X-ray diffraction studies at ambient temperature have suggested that this compound may belong to the P21/m space group. researchgate.net This structure is characterized by significant disorder between the symmetric positions related by the reflection plane defined by the oxygen, nitrogen, and one of the methylene (B1212753) carbons. researchgate.net Research indicates that at a slightly elevated temperature of 426 K, a reversible transformation occurs from a P21 phase to a disordered, paraelectric monoclinic-I (P21/m) structure. researchgate.net
Influence of Temperature and Pressure on this compound Phase Transitions
The crystalline structure of this compound is sensitive to changes in both temperature and pressure, leading to various phase transitions. These transitions involve alterations in the arrangement of the choline cations and iodide anions, which in turn affect the material's properties.
Nuclear Magnetic Resonance (NMR) studies have shown that even at room temperature, the two methylene carbons in this compound exhibit motion. researchgate.net As the temperature increases, the reorientational motions of the choline cation become more pronounced. researchgate.netresearchgate.net It is only near its third phase transition, at approximately 163°C, that the reorientational motion in this compound becomes completely isotropic. researchgate.net This increased rotational motion at higher temperatures is believed to be a key factor in the compound's radiation stability compared to its chloride and bromide counterparts at lower temperatures. researchgate.net All known phases of the choline halides are characterized by the presence of O-H···X hydrogen bonds. researchgate.net
The application of pressure induces significant changes in the structural and electronic properties of this compound. researchgate.net As pressure increases, the O–H distance shows a slight increase, while the I–H distance decreases. researchgate.net The shifts in lattice vibrations due to pressure are substantial, exceeding 10 cm⁻¹/GPa, and their modal Grüneisen parameters are an order of magnitude larger than those of intramolecular vibrations. researchgate.net High pressure is known to cause structural modifications in related compounds, which can lead to changes in their optoelectronic properties. uwo.ca
Temperature-Induced Reorientational Motions in this compound
Computational and Theoretical Studies of this compound
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing a deeper understanding of the structural and electronic characteristics of this compound at the atomic level.
Density Functional Theory (DFT) Applications to this compound (e.g., PBE gradient functional, D3(BJ) dispersion correction)
DFT calculations, utilizing the PBE gradient functional with D3(BJ) dispersion correction and a basis set of localized orbitals, have been employed to investigate the influence of pressure on this compound. researchgate.netresearchgate.net These studies have successfully calculated elastic constants, parameters for the Birch–Murnaghan equation of state, the density of electronic states, and frequencies of normal longwave vibrations. researchgate.net
Theoretical models indicate that in the immediate environment of the iodine atom, there are 12 carbon atoms, with the shortest O–H⋯I distance being 2.486 Å. researchgate.net The charge distribution, according to the Mulliken scheme, shows the iodine atom with a charge of -0.8, oxygen with -0.5, and hydrogen with +0.3 units of electron charge. researchgate.net The interaction energy per formula unit is calculated to be approximately -80 kcal/mol. researchgate.net The p-states of the halogen and oxygen form the upper valence band, while the s-hydrogen states form the conduction band, resulting in an energy gap that decreases from choline chloride to this compound, with the latter having a gap of 5.35 eV. researchgate.net
Interactive Data Table: Calculated Properties of this compound
| Property | Value | Method |
| Crystal System (Normal Conditions) | Monoclinic | X-ray Diffraction researchgate.netresearchgate.net |
| Space Group (Ambient Temperature) | P21/m (disordered) | X-ray Diffraction researchgate.net |
| O–H⋯I distance | 2.486 Å | DFT (PBE+D3) researchgate.net |
| Iodine Atom Charge (Mulliken) | -0.8 e | DFT (PBE+D3) researchgate.net |
| Oxygen Atom Charge (Mulliken) | -0.5 e | DFT (PBE+D3) researchgate.net |
| Hydrogen Atom Charge (Mulliken) | +0.3 e | DFT (PBE+D3) researchgate.net |
| Interaction Energy per Formula Unit | -80 kcal/mol | DFT (PBE+D3) researchgate.net |
| Energy Gap | 5.35 eV | DFT (PBE+D3) researchgate.net |
Electronic State Density Calculations
The density of states (DOS) is a crucial concept for understanding the electronic structure and physical properties of materials. lbl.gov For this compound, calculations reveal that the p-states of the halogen (iodine) and oxygen atoms constitute the upper valence band, while the s-states of hydrogen form the conduction band. researchgate.net This arrangement results in an energy gap that decreases from choline chloride to this compound, with this compound exhibiting a gap of 5.35 eV. researchgate.net
The total and partial density of states have been calculated, indicating that electronic transitions from the valence band to the conduction band involve electrons moving from oxygen atoms to carbon atoms within the –COO group. researchgate.net
Theoretical Values of High-Frequency Dielectric Permittivity Tensor
The theoretical values for the high-frequency dielectric permittivity tensor of this compound have been determined using density functional perturbation theory. researchgate.net This property is essential for understanding the material's response to an external electric field at high frequencies. While specific values for this compound are noted as being reported for the first time in the referenced study, the direct numerical data is not provided in the abstract. researchgate.net The dielectric response of materials is complex and can be influenced by factors such as molecular dipole moments and hydrogen bonding networks. acs.org
Born Effective Charges
Within the framework of density functional perturbation theory, the Born effective charges for this compound have also been calculated. researchgate.net These charges provide insight into the change in polarization due to atomic displacements and are a fundamental aspect of the lattice dynamics of ionic crystals. The calculations show that the halogen (iodine) atom has a charge of approximately -0.8, oxygen has a charge of -0.5, and hydrogen has a charge of +0.3 in electron charge units, according to the Mulliken scheme. researchgate.net
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of ionic liquids and deep eutectic solvents (DESs) containing this compound. researchgate.netacs.org These simulations provide a molecular-level understanding of intermolecular interactions and how they govern the macroscopic behavior of these systems.
Investigation of Intermolecular Interactions (e.g., hydrogen bonding features)
MD simulations have highlighted the significance of hydrogen bonding in choline-based systems. researchgate.net In deep eutectic solvents composed of choline chloride and ethylene (B1197577) glycol, it's been shown that the anionic species (chloride, and by extension, iodide in similar systems) plays a central role in the intermolecular interactions. nih.govacs.org The interactions between the hydrogen bond donor (like ethylene glycol or glycerol) and the choline cation with the anion are particularly strong. nih.gov
In a this compound-glycerol (CI:G) deep eutectic solvent, MD simulations revealed that glycerol (B35011) can form stable hydrogen bonds with the oxygen atoms of the rutile walls when confined in titania nanopores. acs.org These interactions are substantial, accounting for a significant percentage of the total hydrogen bonds within the system. acs.org This indicates that the environment can strongly influence the hydrogen bonding network.
Structural and Dynamical Properties in this compound-Based Systems
The structural and dynamical properties of this compound-based systems are intricately linked to the intermolecular forces at play. Under normal conditions, this compound possesses a monoclinic crystal structure. researchgate.net The immediate environment of the iodine atom is characterized by the presence of 12 hydrogen atoms, with the shortest O–H⋯I distance being 2.486 Å. researchgate.netresearchgate.net
MD simulations of deep eutectic solvents have been used to calculate various structural and dynamical parameters, including:
Radial distribution functions (RDFs)
Coordination numbers
Hydrogen-bond numbers
Interaction energies
Mean square displacement (MSD)
Self-diffusion coefficients
Viscosity researchgate.net
For a this compound-glycerol DES confined in nanopores, the dynamics are significantly slower near the pore walls due to strong interactions with the surface. acs.org This results in a layered structure with glycerol dominating the region near the walls. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of this compound Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.netresearchgate.net This method is particularly useful for identifying and characterizing hydrogen bonds by locating bond critical points (BCPs) between a hydrogen bond donor and an acceptor. researchgate.netmdpi.com
Bond Critical Points and Electron Density Analysis
The nature of chemical bonding in this compound, particularly the non-covalent interactions, can be elucidated using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netacs.org This theory analyzes the topology of the electron density (ρ) to identify critical points where the gradient of the electron density is zero. aip.org A bond critical point (BCP) located on the path between two atoms is indicative of an interaction, with its properties revealing the nature of that bond. aip.orgmdpi.com
Theoretical studies based on density functional theory (DFT) have been employed to investigate the structural and electronic properties of choline halides, including this compound. researchgate.netresearchgate.net These analyses reveal significant interactions between the choline cation and the iodide anion. The primary interaction is the O–H⋯I hydrogen bond, which is a defining feature of the crystal structure. researchgate.netresearchgate.net DFT calculations using the PBE (Perdew–Burke–Ernzerhof) functional with dispersion corrections (D3) determined the shortest O–H⋯I distance to be 2.486 Å. researchgate.netresearchgate.net
The stability of the this compound ion pair is significant, with a calculated interaction energy of approximately -80 kcal/mol per formula unit. researchgate.netresearchgate.net Analysis of the electronic structure via the Mulliken scheme assigns partial charges, with the iodide atom carrying a charge of about -0.8 e. researchgate.netresearchgate.net This charge distribution, along with the geometric parameters, confirms a strong electrostatic component to the bonding.
While specific values for the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP of the O–H⋯I bond in this compound are not explicitly detailed in these studies, the principles of QTAIM allow for a qualitative description. For hydrogen bonds, ρ values are typically low (0.002–0.035 atomic units), and the sign of ∇²ρ is positive, which is characteristic of closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). acs.org The substantial interaction energy and the nature of the atoms involved in this compound suggest that its BCPs would conform to these characteristics for non-covalent, electrostatic interactions.
Table 1: Calculated Interaction Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Shortest O–H⋯I Distance | 2.486 Å | researchgate.net, researchgate.net |
| Interaction Energy | ~ -80 kcal/mol | researchgate.net, researchgate.net |
| Mulliken Charge on Iodide | ~ -0.8 e | researchgate.net, researchgate.net |
Spectroscopic Characterization of this compound
Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy is a crucial tool for investigating the vibrational modes and structural changes in this compound. researchgate.net The most intense peaks in the IR spectrum of this compound are attributed to vibrations directly involved in or influenced by the key O–H⋯I hydrogen bond. researchgate.net Specifically, the O-H stretching vibration is observed around 3331 cm⁻¹, while C-OH stretching and O-H bending vibrations are also prominent. researchgate.net
The infrared spectra of choline halides, including this compound, are highly sensitive to temperature due to phase transitions and changes in molecular motion. Studies have confirmed the existence of multiple solid-state phases for this compound at elevated temperatures. researchgate.net Infrared spectra obtained for these high-temperature phases show distinct changes that correlate with structural rearrangements. researchgate.net
All known phases of the choline halides contain O–H⋯X (where X is a halide) hydrogen bonds. researchgate.net As the temperature increases, secondary interionic interactions are overcome, leading to different crystal habits. researchgate.net For this compound, temperature changes lead to shifts in the vibrational bands. For example, in similar choline compounds, heating causes a steady increase in the intensity of bands associated with the gauche conformer of the choline cation, indicating a change in the molecular geometry. aip.org This is accompanied by the vanishing of sharp bands corresponding to lattice modes in the low-frequency region of the spectrum, signifying increased disorder. aip.org While specific temperature-dependent band shifts for this compound are not detailed in the available literature, the behavior is expected to be analogous to other choline salts where phase transitions induce significant spectral changes. aip.orgcdnsciencepub.com
Applying external pressure provides a method to probe the interatomic forces within the crystal lattice of this compound. Theoretical calculations show that pressure has a distinct effect on different vibrational modes. researchgate.net Intramolecular vibrations, which involve the strong covalent bonds within the choline cation, show relatively small shifts with pressure. researchgate.net
In contrast, the lattice vibrations, which correspond to the collective motions of the choline cations and iodide anions as whole units, are much more sensitive to pressure. researchgate.net These low-frequency modes are governed by the weaker interionic forces, such as the O–H⋯I hydrogen bond and van der Waals interactions. Studies based on DFT show that the pressure shifts of these lattice vibrations are significant, exceeding 10 cm⁻¹ per gigapascal (GPa). researchgate.net This pronounced blue-shift (an increase in frequency) indicates a stiffening of the crystal lattice as the interionic distances are reduced under compression. uni-augsburg.deutexas.edu
Table 2: Calculated Pressure Effects on this compound Vibrations
| Vibrational Mode Type | Pressure Shift | Significance | Source |
|---|---|---|---|
| Intramolecular Vibrations | Minor | Covalent bonds are less compressible | researchgate.net |
| Lattice Vibrations | > 10 cm⁻¹/GPa | Interionic forces are highly sensitive to compression | researchgate.net |
Temperature-Dependent IR Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular dynamics of this compound in the solid state. aip.orgaip.org Studies over wide temperature ranges reveal that the line shapes of proton (¹H) NMR spectra are strongly dependent on temperature, indicating the onset of various motional processes. aip.org
Proton NMR studies of polycrystalline this compound from 77 K to 440 K have identified a sequence of motional processes as the temperature increases. aip.orgaip.org At low temperatures, the dominant motion is the rotation of the methyl (–CH₃) groups. aip.org As the temperature rises, larger parts of the choline cation become mobile, including the reorientation of the entire cation and, notably, self-diffusion of the choline ion at temperatures above 373 K. aip.orgaip.org
This self-diffusion in the solid state is an unusual phenomenon and is characterized by a significant narrowing of the NMR linewidth. aip.org The activation energies for these different motional processes have been determined from the temperature dependence of the NMR data. aip.orgaip.org
Table 3: Motional Processes in Solid this compound and Their Activation Energies
| Motional Process | Temperature Range | Activation Energy (kcal/mol) | Source |
|---|---|---|---|
| Methyl Group Rotation | Low Temperature | 3–4 | aip.org |
| General Cation Reorientation | High Temperature | 12–15 | aip.org |
| Self-Diffusion of Choline Ion | > 373 K | Not specified | aip.org, aip.org |
Chemical Shift Tensor Analysis (e.g., N-¹³CH₂ carbon)
Fundamental investigations into the structural and electronic properties of this compound have utilized solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to analyze its chemical shift tensors. The chemical shift tensor provides a three-dimensional picture of the magnetic shielding around a nucleus, offering deeper insight into the local electronic structure than the isotropic chemical shift value observed in solution NMR. whiterose.ac.ukchimia.ch
Analysis of the low-temperature spectra for the related choline chloride and choline bromide has shown that the chemical shift tensor of the N-¹³CH₂ carbon is oriented with its σ₃₃ principal component approximately parallel to the N-CH₂ bond. researchgate.netresearchgate.net Studies indicate that the electric field gradient tensors for all three choline halides, including this compound, exhibit similar principal values and effects of molecular motion on the ¹³C spectra. researchgate.netresearchgate.net This suggests a comparable structural and electronic environment around the N-CH₂ group across these halides in the solid state. Quantum chemical calculations using density functional theory (DFT) are often employed to predict and interpret these experimentally determined chemical shift tensors, correlating them with the molecule's frontier molecular orbitals. whiterose.ac.uknih.gov
Mass Spectrometry of this compound
Mass spectrometry provides critical information on the molecular weight and structural characteristics of this compound through the analysis of its ionization and subsequent fragmentation.
Electron Ionization (EI) and Mass Analyzed Ion Kinetic Energy (MIKE) Spectrometry
The mass spectrometric behavior of this compound has been effectively studied using the combined techniques of in-beam Electron Ionization (EI) and Mass Analyzed Ion Kinetic Energy (MIKE) spectrometry. jst.go.jp In-beam EI allows for the analysis of non-volatile compounds like quaternary ammonium (B1175870) salts by directly exposing the sample to the electron beam, which successfully generates intact quaternary ammonium cations from this compound. jst.go.jp
MIKE spectrometry is a tandem mass spectrometry (MS/MS) technique performed on instruments with a reverse geometry, where a magnetic sector precedes an electric sector. wikipedia.org In a MIKE experiment, the magnetic sector is set to select a specific precursor ion, in this case, the intact choline cation. This selected ion then undergoes unimolecular or collision-induced dissociation in a field-free region. wikipedia.orgasms.org A subsequent scan of the electric sector analyzes the kinetic energy-to-charge ratio of the resulting product ions, allowing for the unambiguous mapping of fragmentation pathways originating from a specific parent ion. jst.go.jpwikipedia.org This method was crucial for defining the EI-induced fragmentation pathways of the choline cation by linking fragment ions directly to the intact cation precursor. jst.go.jp
Fragmentation Pathways of this compound Cations
The in-beam EI mass spectra of this compound exhibit signals from the intact quaternary ammonium cation as well as various fragment ions resulting from both thermal and electron ionization-induced processes. jst.go.jp The fragmentation pathways for the choline cation, as elucidated by MIKE spectrometry, are generally similar to those established for other simple tetraalkylammonium cations. jst.go.jp
The fragmentation is driven by the cleavage of bonds within the cation. The primary fragments observed in the mass spectrum of this compound arise from characteristic losses from the parent choline cation ([C₅H₁₄NO]⁺).
Table 1: Prominent Mass-to-Charge (m/z) Ratios and Potential Fragment Assignments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Potential Fragment Assignment |
| 127 | 21.7 | I⁻ or HI⁺ fragment |
| 89 | 7.4 | [C₄H₁₁NO]⁺• |
| 58 | 96.0 | [C₃H₈N]⁺ |
| 44 | 13.2 | [C₂H₆N]⁺ |
| 42 | 11.5 | [C₂H₄N]⁺ |
| 30 | 15.1 | [CH₄N]⁺ |
Data sourced from a representative mass spectrum of this compound. The relative intensities can vary based on instrument conditions. chemicalbook.com
The base peak, often observed at m/z 58, corresponds to the [CH₂=N(CH₃)₂]⁺ ion, a common and stable fragment in the mass spectrometry of choline and related compounds. Other significant fragments arise from various bond cleavages within the choline cation structure.
Cluster Ion Studies
Investigations into this compound extend to the formation and analysis of cluster ions, which are aggregates of molecules and/or ions held together by non-covalent forces. The study of such clusters provides insight into intermolecular interactions. Research has been conducted on cluster ions in the secondary ion mass spectrometry of choline halides, indicating a tendency for these compounds to form larger aggregates under certain ionization conditions. jst.go.jp
Furthermore, this compound has been used as a reactant in the synthesis of more complex cluster compounds. For example, the cluster complex (choline)₂[{W₆I₈}I₆] was synthesized through a cation metathesis reaction involving this compound. mdpi.com In this process, the choline cation [(CH₃)₃NCH₂CH₂OH]⁺ acts as the counterion to the large tungsten iodide cluster anion [{W₆I₈}I₆]²⁻. mdpi.com Studies on deep eutectic solvents containing choline salts also reveal the formation of supramolecular assemblies and ionic networks governed by hydrogen bonding, which can be analyzed as cluster ions in the gas phase using techniques like cold-spray ionization mass spectrometry. nih.gov
Advanced Synthetic Methodologies Involving Choline Iodide
Choline (B1196258) Iodide in Deep Eutectic Solvent (DES) Synthesis
Deep eutectic solvents (DESs) are a class of solvents that share many properties with ionic liquids (ILs) but are distinguished by their simple, atom-economical synthesis from readily available and often biodegradable components. acs.org Choline iodide is a common hydrogen bond acceptor (HBA) used in the formation of DESs. These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, like this compound, with a hydrogen bond donor (HBD). researchgate.net The resulting mixture has a significantly lower melting point than its individual components. google.com
Formation of this compound-Based Eutectic Mixtures with Hydrogen Bond Donors (HBDs)
This compound readily forms deep eutectic solvents with a variety of hydrogen bond donors, including carboxylic acids, polyols, N-hydroxysuccinimide, and ethylene (B1197577) glycol. The formation of these DESs involves the interaction between the iodide anion of this compound and the hydrogen-donating group of the HBD, creating a complex hydrogen bond network. researchgate.netugm.ac.id This interaction disrupts the crystal lattice of the individual components, leading to a significant depression in the freezing point. ugm.ac.id
The choice of HBD plays a crucial role in determining the physical and chemical properties of the resulting DES. For instance, DESs based on carboxylic acids exhibit different solvent dynamics and structures compared to those based on alcohols. researchgate.net
Carboxylic Acids and Polyols: this compound has been successfully combined with various bio-based carboxylic acids and polyols to create eutectic mixtures. researchgate.net For example, DESs formed from this compound and citric acid have shown high efficiency in the synthesis of propylene (B89431) carbonate from propylene oxide and CO2, achieving a 98% yield. nih.gov Similarly, a DES composed of this compound and glycerol (B35011) demonstrated excellent performance in the conversion of styrene (B11656) oxide to styrene carbonate. nih.gov The catalytic activity of these DESs is attributed to the synergistic effect of the iodide ion, which facilitates the ring-opening of the epoxide, and the HBD, which stabilizes the intermediate species. researchgate.net
| HBD (this compound:HBD Molar Ratio) | Substrate | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |
| Citric Acid (1:1) | Propylene Oxide | Propylene Carbonate | 70 | 1.0 | 3 | 98 | >99 |
| Glycerol | Styrene Oxide | Styrene Carbonate | 80 | Atmospheric | 7 | 99 | 96 |
N-hydroxysuccinimide (NHS): Novel DESs have been synthesized from this compound and N-hydroxysuccinimide. researchgate.net A DES with a 1:2 molar ratio of this compound to NHS proved to be a highly effective catalyst for the cycloaddition of CO2 to propylene oxide, yielding propylene carbonate with 96% yield and 99% selectivity at a remarkably low temperature of 30°C. nih.govresearchgate.net Increasing the temperature to 60°C can reduce the reaction time to just one hour while maintaining high yield and selectivity. nih.gov
Ethylene Glycol: Ethylene glycol is another common HBD used to form DESs with choline salts. rsc.org These DESs have been explored for various applications, including as electrolytes in dye-sensitized solar cells. ugm.ac.idugm.ac.id The synthesis typically involves mixing choline chloride or iodide with ethylene glycol and heating until a clear, homogeneous liquid is formed. rsc.orgscielo.br The resulting DES exhibits properties that can be tuned by altering the molar ratio of the components. ugm.ac.id
Synthesis of Protic this compound Analogues
To further enhance the properties of choline-based DESs, researchers have synthesized protic analogues of this compound, such as [NHnMe3–nEtOH]+I–. acs.org These analogues are created to produce cosolvent-free, self-contained deep eutectic electrolytes. acs.org Eutectic mixtures are prepared by combining these protic salts with ethylene glycol in a 1:2 molar ratio, which readily forms a DES at room temperature. acs.org
A significant advantage of these protic analogue-based DESs is their fluidity at ambient temperatures without the need for water, which is often required for traditional this compound-based DESs. acs.org For example, the anhydrous 1:2 [NHMe2EtOH]+I–:EG system demonstrated a power conversion efficiency of 3.40% in a dye-sensitized solar cell, which was nearly double the efficiency of the best-performing this compound system that required water. acs.org This improved performance is attributed to the excellent fluidity of the eutectic system and favorable interactions with the TiO2 surface. acs.org
Heterogenization of this compound for Supported Catalysis
While homogeneous catalysts like this compound are effective, their separation and recycling can be challenging. researchgate.net To address this, this compound can be heterogenized by immobilizing it onto a solid support. This approach combines the catalytic advantages of the homogeneous system with the practical benefits of a heterogeneous catalyst, such as easy separation and reusability.
A common method for heterogenizing choline is to graft it onto a polymeric matrix like a Merrifield resin. This creates a supported catalyst that has demonstrated good recyclability and reactivity in various reactions, such as the synthesis of cyclic carbonates from CO2 and epoxides. researchgate.net For instance, a polymer-supported choline catalyst was shown to be efficient for up to eight catalytic cycles in cyclic carbonate synthesis. The immobilization on a solid support is a key step towards the feasibility of large-scale industrial applications.
Other high-surface-area inorganic supports like silica (B1680970) have also been utilized for the heterogenization of similar ammonium iodide salts, creating recyclable heterogeneous organo-catalysts. mdpi.com These supported catalysts have shown improved activity compared to their homogeneous counterparts, often due to synergistic effects with the support material. mdpi.com
Catalytic Applications and Reaction Mechanisms of Choline Iodide
Choline (B1196258) Iodide as a Catalyst in Organic Synthesis
Choline iodide demonstrates significant catalytic activity in several key areas of organic synthesis, including the formation of cyclic carbonates and in controlled polymerization reactions.
The synthesis of five-membered cyclic carbonates through the reaction of epoxides and carbon dioxide is an industrially significant process, and this compound has proven to be an effective catalyst for this transformation. uc.pt These cyclic carbonates are valuable as polar aprotic solvents, electrolytes, and as intermediates in the production of fine chemicals. uc.pt
The catalytic mechanism hinges on the synergistic action of the iodide anion and a hydrogen bond donor (HBD). The process is initiated by the formation of a hydrogen bond between the HBD and the oxygen atom of the epoxide ring, which activates the epoxide. mdpi.comacs.org This activation facilitates a nucleophilic attack by the iodide anion, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. mdpi.comresearchgate.net The HBD further participates by stabilizing this intermediate through hydrogen bonding. researchgate.net Subsequently, carbon dioxide is incorporated, followed by an intramolecular ring-closing step to yield the cyclic carbonate and regenerate the catalyst. acs.orgnih.gov The iodide anion is considered more reactive compared to other halides like chloride, contributing to the high activity of this compound in this process. uc.pt
The hydroxyl group present in the choline cation itself can also act as a hydrogen bond donor, potentially enhancing the catalytic activity. uc.ptacs.org Studies have shown that combining this compound with various HBDs, such as carboxylic acids and polyols, can create highly effective eutectic mixtures for this synthesis. researchgate.net
This compound has been demonstrated to be an active catalyst for the synthesis of cyclic carbonates from CO2 and epoxides under moderate conditions, often utilizing green solvents like ethanol (B145695) and isopropanol. uc.ptuc.pt Good yields can be achieved even at room temperature with longer reaction times. uc.pt
Research has explored the effects of varying reaction parameters. For instance, high yields and selectivities for cyclic carbonates have been reported using low CO2 pressure (1 MPa) and moderate temperatures (85 °C). uc.ptresearchgate.net In some systems, particularly when this compound is part of a deep eutectic solvent (DES), the reaction can proceed efficiently at even lower pressures. For example, while choline chloride-based mixtures might require 0.4 MPa of CO2, this compound-based systems have been successful at atmospheric pressure (using a CO2 balloon). researchgate.net
The reaction time is also a critical factor. In one study using a DES of this compound and N-hydroxysuccinimide, a 96% yield of propylene (B89431) carbonate was achieved at 30°C and 1.0 MPa after 10 hours. By increasing the temperature to 60°C, the reaction time was reduced to just 1 hour, still affording a 92% yield. mdpi.com Another study achieved a 98% yield and over 99% selectivity for propylene carbonate in 3 hours at 70°C and 1.0 MPa using a DES of this compound and citric acid. mdpi.comnih.gov
The following table provides an overview of the catalytic performance of this compound under different conditions:
| Epoxide | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Propylene Oxide | Ethanol | 85 | 1 | 6 | 84 | >99 | uc.pt |
| Styrene (B11656) Oxide | Glycerol (B35011) (DES) | 80 | 0.1 | 7 | 99 | 96 | nih.gov |
| Propylene Oxide | N-hydroxysuccinimide (DES) | 30 | 1.0 | 10 | 96 | 99 | mdpi.com |
| Propylene Oxide | N-hydroxysuccinimide (DES) | 60 | 1.0 | 1 | 92 | 99 | mdpi.com |
| Propylene Oxide | Citric Acid (DES) | 70 | 1.0 | 3 | 98 | >99 | mdpi.comnih.gov |
| Various Terminal Epoxides | Isopropanol | 85 | 1 | 12 | 64-99 | 93-99 | uc.pt |
The recyclability of this compound catalysts has been a key area of investigation. In homogeneous systems, after several consecutive cycles, a decrease in activity can be observed, partly due to the physical loss of the catalyst during product isolation. uc.pt However, the catalyst that remains demonstrates good stability and reusability. uc.pt
To enhance recyclability, this compound can be heterogenized by supporting it on a polymer resin, such as a Merrifield resin. uc.pt This supported catalyst can be easily recovered by simple filtration and reused for multiple cycles without a significant loss of activity. uc.pt In one study, a polymer-supported choline catalyst was used for up to eight catalytic cycles. uc.pt It was noted that a drop in yield in later cycles could be reversed by adding a small amount of potassium iodide (KI), suggesting that iodide leaching was the primary cause of decreased performance. uc.pt
Deep eutectic solvent systems based on this compound have also shown good recyclability, with the catalyst being reused for several runs without a significant loss of activity. researchgate.netnih.gov
The table below summarizes the recyclability of this compound catalysts in different systems:
| Catalyst System | Substrate | Number of Cycles | Outcome | Reference |
| This compound (Homogeneous) | Propylene Oxide | 3 | Loss of 15% of catalyst by the end of the third cycle, but similar product yields to fresh catalyst. | uc.pt |
| Polymer-Supported Choline Chloride/KI | Propylene Oxide | 4 | No significant decrease in yield. | uc.pt |
| Polymer-Supported Choline Chloride/KI | Propylene Oxide | 6 | Yield dropped to 66%, restored by adding more KI. | uc.pt |
| This compound/Glycerol (DES) | Styrene Oxide | 5 | No relevant loss of activity. | nih.gov |
This compound has been successfully employed as a catalyst for the synthesis of bifunctional cyclic carbonates, which are molecules containing both a cyclic carbonate group and another functional group, such as a vinyl or acrylate (B77674) moiety. uc.pt These monomers are valuable for creating functional polymers. The synthesis is achieved by reacting epoxides bearing these functional groups with carbon dioxide. Good yields of these specialized cyclic carbonates have been obtained using this compound as the catalyst. uc.pt
Beyond its use in cycloaddition reactions, this compound and its analogues have been identified as effective, non-toxic, and metabolizable catalysts for "green" living radical polymerization (LRP). acs.orgnih.govmedchemexpress.com LRP is a powerful technique for creating polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions. acs.orgntu.edu.sg
The catalytic activity of this compound in LRP is attributed to the iodide anion. acs.org This organocatalyzed LRP typically uses an alkyl iodide as an initiator. acs.orgntu.edu.sg The process has been successfully applied to a range of monomers, including hydrophobic, hydrophilic, and zwitterionic methacrylates and acrylates, often in environmentally friendly solvents like ethyl lactate, ethanol, and water. acs.orgresearchgate.net This approach allows for the synthesis of well-defined block copolymers, including both hydrophobic-hydrophilic and hydrophilic-hydrophilic structures. acs.orgntu.edu.sg The use of biocompatible this compound catalysts contributes to the development of more sustainable polymer chemistry, particularly for biomedical applications. nih.govntu.edu.sg
This compound in Living Radical Polymerization (LRP)
Organocatalyzed LRP with this compound Analogues (e.g., acetylcholine (B1216132) iodide, butyrylcholine (B1668140) iodide)
Nontoxic and metabolizable this compound analogues, including acetylthis compound and butyrylthis compound, have been successfully employed as catalysts for "green" living radical polymerization (LRP). ntu.edu.sgacs.orgnih.govresearchgate.net These compounds, which can be biochemically hydrolyzed into choline and short-chain fatty acids, offer a biocompatible and sustainable approach to polymer synthesis. ntu.edu.sg The use of these catalysts in combination with green solvents like ethyl lactate, ethanol, and water allows for an environmentally friendly LRP process. ntu.edu.sgacs.orgnih.gov This method has proven effective for producing a variety of polymers with low polydispersity and high monomer conversions. ntu.edu.sgacs.orgnih.govresearchgate.net
The catalytic activity of these this compound analogues is attributed to the iodide anion, which plays a crucial role in the polymerization process. ntu.edu.sg This organocatalyzed LRP is particularly advantageous as it does not require special capping agents or expensive catalysts, making it a practical option for various applications. ntu.edu.sg
Polymerization of Hydrophobic, Hydrophilic, and Zwitterionic Monomers
This compound and its analogues have demonstrated remarkable versatility in catalyzing the polymerization of a wide range of monomers, including hydrophobic, hydrophilic, and zwitterionic types. ntu.edu.sgacs.orgnih.govresearchgate.net This capability allows for the synthesis of a diverse array of functional polymers.
Hydrophobic Monomers: The polymerization of hydrophobic monomers such as methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) has been successfully achieved using this compound catalysts. ntu.edu.sg These reactions yield well-defined hydrophobic polymers with controlled molecular weights and narrow molecular weight distributions.
Hydrophilic Monomers: A significant advantage of using this compound catalysts is their high solubility and catalytic activity in polar media, making them ideal for the polymerization of hydrophilic monomers. ntu.edu.sg Monomers such as 2-hydroxyethyl methacrylate (HEMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA), 2-methoxyethyl acrylate (MEA), and poly(ethylene glycol) methyl ether acrylate (PEGA) have been effectively polymerized using this system. ntu.edu.sg
Zwitterionic Monomers: The synthesis of zwitterionic polymers, which contain both cationic and anionic groups, has been a challenge in organocatalyzed LRP. ntu.edu.sgmdpi.com However, this compound catalysts have enabled the first controlled synthesis of zwitterionic polymers via this method. ntu.edu.sg Specifically, monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and sulfobetaine (B10348) methacrylate (SBMA) have been successfully polymerized. ntu.edu.sg
A summary of monomers polymerized using this compound and its analogues is presented below:
| Monomer Type | Monomer Name | Abbreviation |
| Hydrophobic | Methyl methacrylate | MMA |
| Butyl acrylate | BA | |
| Hydrophilic | 2-hydroxyethyl methacrylate | HEMA |
| Poly(ethylene glycol) methyl ether methacrylate | PEGMA | |
| 2-methoxyethyl acrylate | MEA | |
| Poly(ethylene glycol) methyl ether acrylate | PEGA | |
| Zwitterionic | 2-methacryloyloxyethyl phosphorylcholine | MPC |
| [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide | SBMA |
This table summarizes the various types of monomers that have been successfully polymerized using this compound and its analogues as catalysts. ntu.edu.sg
Synthesis of Block Copolymers
The living character of the polymerization catalyzed by this compound and its analogues allows for the synthesis of well-defined block copolymers. ntu.edu.sgacs.orgresearchgate.net This is achieved by sequential monomer addition, where a polymer chain initiated from one type of monomer is extended by the addition of a second type of monomer.
This technique has been successfully used to create both hydrophobic-hydrophilic and hydrophilic-hydrophilic block copolymers. ntu.edu.sgacs.orgresearchgate.net For instance, a poly(methyl methacrylate) (PMMA) macroinitiator can be chain-extended with hydrophilic monomers like PEGMA or HEMA to form well-defined hydrophobic-hydrophilic block copolymers. ntu.edu.sg Similarly, a hydrophilic poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macroinitiator can be used to initiate the polymerization of MMA, resulting in a hydrophilic-hydrophobic block copolymer. ntu.edu.sg Furthermore, hydrophilic-hydrophilic block copolymers have been synthesized by polymerizing a zwitterionic monomer like MPC from a PPEGMA macroinitiator. ntu.edu.sg
The ability to synthesize these block copolymers opens up possibilities for creating advanced materials with tailored properties for biomedical and other applications. ntu.edu.sg
The following table provides examples of block copolymers synthesized using this compound catalysts:
| Macroinitiator | Second Monomer | Resulting Block Copolymer Type | Catalyst |
| PMMA-I | PEGMA | Hydrophobic-hydrophilic | Acetylthis compound |
| PMMA-I | HEMA | Hydrophobic-hydrophilic | Acetylthis compound |
| PPEGMA-I | MMA | Hydrophilic-hydrophobic | Butyrylthis compound |
| PPEGMA-I | MPC | Hydrophilic-hydrophilic | Butyrylthis compound |
This table illustrates the synthesis of various block copolymers using different macroinitiators and monomers with this compound analogue catalysts. ntu.edu.sg
Mechanistic Role of Iodide Anion in LRP
In organocatalyzed living radical polymerization (LRP) using this compound and its analogues, the iodide anion (I⁻) is the key catalytic species. ntu.edu.sgresearchgate.net The polymerization is a form of reversible complexation mediated polymerization (RCMP). researchgate.neta-star.edu.sgresearchgate.net
The general mechanism involves the reversible activation of a dormant polymer-iodide species (Polymer-I) by the iodide anion catalyst. ntu.edu.sga-star.edu.sg This activation step generates a propagating radical (Polymer•) and a triiodide anion radical complex. ntu.edu.sgresearchgate.net The propagating radical can then add monomer units. The reversible nature of this activation-deactivation cycle allows for controlled polymer growth, leading to polymers with predictable molecular weights and low polydispersity. ntu.edu.sg
The process can be summarized by the following equilibrium:
Polymer-I + I⁻ ⇌ Polymer• + I₃⁻•
This mechanism, where the iodide anion reversibly activates the dormant species, is a hallmark of this type of organocatalyzed LRP. ntu.edu.sg The use of salts like this compound provides the necessary source of iodide anions to drive the polymerization. ntu.edu.sg
Electrochemical and Energy Applications of Choline Iodide
Choline (B1196258) Iodide in Electrolyte Systems
Choline iodide has emerged as a significant compound in the formulation of advanced electrolyte systems for various energy applications. Its utility is particularly notable in the development of electrolytes for dye-sensitized solar cells (DSSCs) and hybrid electrochemical capacitors, where it plays a crucial role in enhancing performance and promoting environmentally friendly alternatives to traditional electrolytes.
Deep Eutectic Solvent (DES) Electrolytes for Dye-Sensitized Solar Cells (DSSCs)
Deep eutectic solvents (DESs) containing this compound are being explored as a greener and less volatile alternative to conventional organic solvents in the electrolytes of dye-sensitized solar cells. rsc.orgrsc.org These DES-based electrolytes are typically formed by mixing this compound, a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD) like ethylene (B1197577) glycol or glycerol (B35011). rsc.orgrsc.org The resulting mixture has a significantly lower melting point than its individual components, creating a liquid electrolyte with favorable properties for DSSC applications. researchgate.net
One of the key advantages of using this compound-based DESs is the potential to create "self-contained" electrolyte systems. tandfonline.com In these systems, the this compound itself serves as the iodide source for the essential I⁻/I₃⁻ redox couple, eliminating the need for additional, often expensive and toxic, iodide salts like 1-methyl-3-propylimidazolium iodide (PMII). rsc.orgtandfonline.com This simplification of the electrolyte composition is a significant step towards more cost-effective and sustainable solar cell technology. tandfonline.com
Research has shown that modifying the structure of the choline cation can have a significant impact on the performance of DSSCs. A study investigating protic this compound analogues, where the number of methyl groups on the nitrogen atom was varied, demonstrated a clear trend in photovoltaic performance. acs.org Specifically, ethanolammonium iodide homologues with fewer methyl groups (n=1, dimethyl) exhibited superior photocurrent (Jsc) and open-circuit voltage (Voc) compared to their counterparts with more methyl groups. acs.org
All of the protic analogues studied outperformed the standard this compound-based DES when mixed with ethylene glycol, which required a significant amount of water (25 wt% or more) to become fluid at room temperature, leading to a lower photovoltaic response. acs.org The performance of DSSCs was found to increase as the hydrogen bond affinity of the halide in the choline salt decreased (Cl⁻ < Br⁻ < I⁻), with this compound-based systems ("guaniline-I") yielding markedly higher photocurrents. tandfonline.com
The following table summarizes the performance of DSSCs with different choline halide-based DES electrolytes.
| Electrolyte (70 wt% DES) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | η (%) |
| Guaniline-Cl | 2.86 ± 0.32 | 0.571 ± 0.012 | 58.70 ± 0.33 | 0.96 ± 0.10 |
| Guaniline-Br | 4.87 ± 0.47 | 0.574 ± 0.004 | 65.31 ± 1.10 | 1.82 ± 0.16 |
| Guaniline-I | >2.0% efficiency | Lower than Cl/Br | Lower than Cl/Br | >2.0 |
Data sourced from a study on halide effects in choline-based DES electrolytes. tandfonline.com
A significant advancement in DES-based electrolytes for DSSCs is the utilization of this compound as the intrinsic source of iodide for the I⁻/I₃⁻ redox couple. rsc.orgtandfonline.com This approach simplifies the electrolyte formulation by removing the need for additional iodide salts. tandfonline.com Research has demonstrated that a DES composed of this compound and guanidinium (B1211019) thiocyanate (B1210189) can function effectively without the addition of potassium iodide (KI), a common iodide source. tandfonline.com This "self-contained" electrolyte yielded performance comparable to, and in some cases better than, systems with supplemental iodide, despite having a higher viscosity. tandfonline.com
The ability of this compound to act as the sole iodide source is attributed to the high concentration of organic iodide built directly into the DES structure. tandfonline.com This leads to sufficient formation of the redox couple necessary for efficient charge transfer between the electrodes. tandfonline.com In one study, a DES-like mixture of ethylene glycol and this compound, with iodine (I₂) as the only other component, produced DSSCs with high efficiency, demonstrating that an external iodide source is not always necessary. rsc.orgrsc.org This breakthrough opens pathways for a new generation of simpler, more eco-friendly DSSC devices. rsc.orgrsc.org
The table below shows the impact of removing the external iodide source (KI) on the performance of a 90 wt.% guaniline-I DES electrolyte.
| Electrolyte System | Jsc (mA cm⁻²) | Voc (V) | FF (%) | η (%) |
| 90 wt.% Guaniline-I with KI | Lower | Higher | Higher | Lower |
| 90 wt.% Guaniline-I (no KI) | Higher | 0.589 ± 0.005 | 64.37 ± 0.94 | 1.63 ± 0.18 |
Data adapted from a study on self-contained DES electrolytes. tandfonline.com
Influence of this compound Analogues on DSSC Performance
This compound in Hybrid Electrochemical Capacitors
This compound is also a key component in the development of advanced electrolytes for hybrid electrochemical capacitors, particularly those designed for high performance and operation in a wide range of temperatures. researchgate.netcbs.dk These capacitors combine the high power density of electric double-layer capacitors (EDLCs) with the high energy density of batteries. mdpi.com
In hybrid capacitors, this compound is used as a redox-active component in aqueous electrolytes, often in combination with a supporting salt like choline nitrate (B79036) or choline chloride. researchgate.netcbs.dkmdpi.com This creates a bi-functional electrolyte where the iodide/polyiodide redox reactions at the positive electrode contribute to a battery-like charge storage mechanism, while the negative electrode operates as a capacitive electric double-layer. researchgate.netcbs.dk
The addition of this compound to the electrolyte has been shown to significantly increase the capacitance of the hybrid cell, nearly doubling it compared to a symmetric capacitor using only the supporting salt. researchgate.netcbs.dk For instance, a hybrid capacitor with an electrolyte of 0.5 mol kg⁻¹ this compound and 5 mol kg⁻¹ choline nitrate in water exhibited a discharge capacitance of 81 F g⁻¹ at 0.1 A g⁻¹, compared to 41 F g⁻¹ for the symmetric cell. cbs.dk This enhancement is due to the hybridization of the battery-type positive electrode and the EDL-type negative electrode. cbs.dk Furthermore, these choline salt-based electrolytes can extend the operating temperature of the capacitor down to as low as -40°C. researchgate.netcbs.dk
The following table presents a comparison of the performance of a hybrid electrochemical capacitor with and without this compound.
| Electrolyte Composition | Discharge Capacitance (F g⁻¹) | Operating Temperature |
| 5 mol kg⁻¹ Choline Nitrate | 41 | Ambient |
| 5 mol kg⁻¹ Choline Nitrate + 0.5 mol kg⁻¹ this compound | 81 | Down to -40°C |
Data from a study on high-energy hybrid electrochemical capacitors. cbs.dk
A critical aspect of using iodide-based redox electrolytes is managing the shuttling of polyiodide species between the positive and negative electrodes, which can negatively impact the cycle life of the capacitor. researchgate.netmdpi.com Research has focused on the immobilization of these polyiodide species within the nanopores of the carbon-based positive electrode. researchgate.netnih.gov
This confinement of polyiodides prevents their self-discharge and reduces their migration to the negative electrode. researchgate.netmdpi.com By polarizing a carbon electrode in an aqueous iodide electrolyte, it can be transformed to behave like a battery, operating at a nearly constant potential. mdpi.com This "iodide-ion capacitor" demonstrates the charging characteristics of a hybrid capacitor. mdpi.com The use of a highly concentrated water-in-choline chloride electrolyte can further suppress polyiodide shuttling due to the reduced availability of free water, which is necessary for polyiodide generation. researchgate.net This leads to improved performance and stability of the hybrid supercapacitor. researchgate.net The effective immobilization of iodides in the positive porous carbon electrode helps to keep its potential almost constant and well below the thermodynamic oxidation potential of water. researchgate.net
Ion Penetration and Electric Double-Layer Capacitance
The efficacy of an electrolyte in energy storage devices, particularly in electric double-layer capacitors (EDLCs), is heavily dependent on the electrolyte's ability to facilitate ion penetration into the porous structure of electrodes and form an efficient electric double-layer (EDL). The EDL is an interface where charge accumulates, and its capacitance is a key measure of a device's energy storage capability. mdpi.com In hybrid electrochemical capacitors, one electrode stores charge via the EDL mechanism (non-Faradaic), while the other operates like a battery (Faradaic). researchgate.net
Research into highly concentrated electrolytes, often termed "water-in-salt" electrolytes, has highlighted the role of ion pairing and hydration shells in electrochemical performance. researchgate.net In the context of choline-based electrolytes, studies comparing water-in-choline chloride to water-in-lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) reveal significant differences in ion behavior. researchgate.net The choline salt exhibits far better dissociation, which prevents the kind of cation-anion pairing that can hinder performance in LiTFSI-based electrolytes. researchgate.net This superior dissociation leads to more facile EDL charging. researchgate.net
The penetration of ions into the micropores of carbon electrodes is crucial, especially at varying charge and discharge rates. mdpi.com At low scan rates, there is sufficient time for ions to access the full surface area of the micropores, contributing to high volumetric capacitance. mdpi.com However, at faster rates, ion diffusion can become limited, reducing the extent of ion adsorption and thus lowering the specific capacitance. mdpi.com The properties of choline-based electrolytes, with less ion pairing, allow for more efficient charge transfer kinetics at the electrode-electrolyte interface. mdpi.comresearchgate.net In hybrid systems using iodide, the negative electrode primarily stores charge in the EDL. researchgate.net
The following table compares key capacitance characteristics between a water-in-choline chloride electrolyte and a water-in-LiTFSI electrolyte, illustrating the favorable properties of the choline salt system for EDL applications. researchgate.net
| Electrolyte System | Positive Electrode Capacitance | Negative Electrode Capacitance | Key Observation |
| Water-in-Choline Chloride | Similar to negative electrode | Similar to positive electrode | Facile EDL charging with similar capacitance at both polarities. researchgate.net |
| Water-in-LiTFSI | Disparity with negative electrode | Disparity with positive electrode | Strong lithium hydration leads to a disparity in EDL capacitance. researchgate.net |
Thermocell Applications of this compound/Triiodide Solid Electrolytes
A thermocell, or thermo-electrochemical cell, is a device that converts thermal energy into electricity by utilizing the temperature dependence of electrochemical redox reactions. researchgate.net A promising area of research involves the development of solid-state thermocells, which can overcome issues like leakage and volatility associated with liquid electrolytes. A thermocell has been developed utilizing a this compound/triiodide solid electrolyte. researchgate.netoup.comoup.com
In this system, doping this compound with triiodide (I₃⁻) dramatically increases the ionic conductivity by two to four orders of magnitude compared to pure this compound. researchgate.netoup.comoup.com This enhancement reflects the high conductivity of the I₃⁻ ion within the solid this compound matrix. researchgate.netoup.comoup.com The selective ionic conduction observed in this solid electrolyte presents a novel design principle for thermoelectric conversion materials. researchgate.netoup.comoup.com
Electrochemical Thermopower and Seebeck Coefficient
The performance of a thermocell is quantified by its Seebeck coefficient (Sₑ), which is the generated voltage difference divided by the temperature difference (ΔV/ΔT). aps.org It is a measure of the magnitude of the thermoelectric effect. aps.org For the thermocell constructed with the this compound/triiodide solid electrolyte, a significant Seebeck coefficient was observed. researchgate.netoup.comoup.com
At ambient temperature, the cell exhibits a Seebeck coefficient of -0.87 mV K⁻¹. researchgate.netoup.comoup.com Notably, the negative sign of this coefficient is opposite to that found in typical aqueous I⁻/I₃⁻ redox couple thermocells. researchgate.netoup.comoup.com This indicates a different underlying mechanism for the thermoelectric voltage generation in the solid state, driven by the selective conduction of triiodide ions. researchgate.net This unique characteristic, combined with the solid-state nature of the electrolyte, makes the this compound/triiodide system a subject of interest for developing new thermoelectric materials. researchgate.netnii.ac.jp
Biochemical and Biological Research Applications of Choline Iodide
Choline (B1196258) Iodide as a Biochemical Reagent
Choline iodide is frequently employed as a biochemical reagent in life science research. medchemexpress.cominvivochem.comchemsrc.com It is recognized as a water-soluble compound derived from the essential nutrient choline. medchemexpress.combio-connect.nl
Role as a Source of Choline Groups in Chemical Reactions
In the realm of chemical synthesis, this compound functions as a source of choline groups. medchemexpress.combio-connect.nl This property makes it a useful component in various chemical reactions. For instance, it has been utilized as a catalyst in the synthesis of cyclic carbonates from carbon dioxide and epoxides. uc.ptresearchgate.net It is also a precursor in the synthesis of other chemical compounds. chemsrc.com
Interaction with Biological Macromolecules and Enzymes
This compound's biological significance is largely defined by its interactions with enzymes, particularly those involved in neurotransmission.
Interaction with Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse at cholinergic synapses. wikipedia.orgwikipedia.orgduke.edu
Research has been conducted to determine whether this compound and its analogs act as substrates or inhibitors of AChE. For example, a study on pivaloyl-choline iodide, an analogue of choline, demonstrated through both theoretical modeling and enzymatic experiments that it acts as a substrate for AChE. nih.gov In contrast, other choline-based ionic liquids have been investigated as potential inhibitors of AChE. acs.org The interaction of various choline esters with AChE helps to elucidate the enzyme's substrate specificity and the structural requirements for binding and catalysis. acs.org
AChE functions by hydrolyzing choline esters. wikipedia.orgnih.gov The process involves the formation of an enzyme-substrate complex, followed by the acetylation of the enzyme's active site and subsequent hydrolysis to release choline and the corresponding acid. duke.edunih.gov While AChE's primary substrate is acetylcholine, it can also hydrolyze other choline esters, although often at different rates. nih.govjove.com For instance, studies have shown that some stereoisomers of lactoyl-β-methylthis compound can be poorly hydrolyzed by cholinesterase, while none are substrates for acetylcholinesterase, highlighting the enzyme's stereoselectivity. acs.org The hydrolysis of acetylthiocholine, a synthetic substrate often used in AChE activity assays, produces thiocholine. caymanchem.comnih.govresearchgate.netnih.gov
Table 1: Hydrolysis of Choline Esters by Cholinesterases This table is for illustrative purposes and synthesizes general knowledge from the sources.
| Choline Ester | Enzyme | Interaction |
| Acetylcholine | Acetylcholinesterase (AChE) | Primary substrate, rapidly hydrolyzed. wikipedia.orgnih.gov |
| Acetylthiocholine | Acetylcholinesterase (AChE) | Substrate, used in activity assays. caymanchem.com |
| Pivaloyl-choline iodide | Acetylcholinesterase (AChE) | Substrate. nih.gov |
| Lactoyl-β-methylthis compound (specific stereoisomers) | Cholinesterase (ChE) | Poor substrates. acs.org |
| Lactoyl-β-methylthis compound | Acetylcholinesterase (AChE) | Not a substrate. acs.org |
| Propionylcholine | Acetylcholinesterase (AChE) | Substrate. biosynth.com |
Substrate or Inhibitory Profile Determination
Effect on Choline Acetyltransferase (ChAT) Activity
Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. nih.govresearchgate.netpnas.org The activity of this enzyme is crucial for maintaining the supply of acetylcholine for neurotransmission.
Research has investigated the effects of various compounds on ChAT activity. For example, (2-benzoylethyl)trimethylammonium (B8065888) iodide (BETA), an inhibitor of acetylcholine synthesis, was studied for its effect on prostaglandin (B15479496) release. nih.gov The study found that BETA's inhibitory effect was likely due to its action on phospholipase A2 activity rather than a direct effect on ChAT. nih.gov Another study noted that the ChAT inhibitor 4-(1-naphthylethynyl)pyridine methiodide blocked nerve conduction, but this was considered separate from its effect on ChAT inhibition. capes.gov.br These studies highlight the importance of distinguishing direct effects on enzyme activity from other pharmacological actions.
Impact on Protein Structural and Thermal Stability (e.g., β-lactoglobulin)
The influence of choline-based ionic liquids on the structural and thermal stability of proteins has been a subject of significant research, with the anion playing a critical role in the observed effects. nih.govresearchgate.netx-mol.com Studies using the protein β-lactoglobulin (β-LG) have revealed complex interactions, particularly with this compound. nih.govresearchgate.netx-mol.com
While other choline salts like choline dihydrogen phosphate (B84403) and choline bitartrate (B1229483) have been shown to significantly increase the thermal stability of β-LG, the effect of this compound is distinct. nih.govresearchgate.netx-mol.com Differential scanning calorimetry (DSC) experiments revealed that in the presence of this compound, it was not possible to determine a clear melting temperature (T_m) for β-LG due to the appearance of two separate endothermic peaks. nih.govresearchgate.netx-mol.com This suggests a more complex unfolding process compared to the single transition observed in buffer or with other stabilizing choline salts. nih.gov
Further research has described the effect of this compound on β-LG's native structure as adverse or deleterious. nih.gov However, it was also demonstrated that this effect could be counteracted by creating mixtures of this compound with other choline-based ionic liquids, such as choline acetate (B1210297) or choline chloride. nih.gov These mixtures were found to preserve the tertiary structure of β-LG and reduce the formation of aggregates that occur in the presence of this compound alone, ultimately enhancing the protein's stability. nih.gov
| Choline Salt | Effect on β-lactoglobulin (β-LG) Thermal Stability (T_m) | Reference |
| Choline dihydrogen phosphate | Increased T_m to 93.58 °C (from 72.48 °C in buffer) | nih.govresearchgate.netx-mol.com |
| Choline bitartrate | Increased T_m to 93.22 °C | nih.govresearchgate.netx-mol.com |
| Choline acetate | Increased thermal stability | nih.govresearchgate.netx-mol.com |
| Choline chloride | Increased thermal stability | nih.govresearchgate.netx-mol.com |
| This compound | T_m could not be calculated; two endothermic peaks observed, indicating a complex, adverse effect | nih.govresearchgate.netx-mol.comnih.gov |
| Choline hydroxide | Acted as a complete destabilizer; no T_m obtained | nih.govresearchgate.net |
Analytical Methods for Choline Quantification Utilizing this compound
Accurate quantification of choline in various matrices, including food and biological samples, is essential. This compound often serves as a key reference material in the development and validation of these analytical methods.
A method for quantifying choline that utilizes High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) has been developed and validated for use in food analysis. researchgate.netdiva-portal.orgscribd.com This method is advantageous because choline itself lacks native absorbance or fluorescence. researchgate.net The procedure involves derivatizing the hydroxyl group of choline with a fluorescent tag, 1-naphthyl isocyanate, to form a stable, cationic aromatic urethane. researchgate.net This derivative can then be separated and quantified.
In the validation of this HPLC-FLD method, This compound is used as the standard. researchgate.netdiva-portal.org It is used to create calibration curves and to perform recovery experiments to assess the method's accuracy and efficiency in various food matrices. For example, average recovery studies using this compound as the standard ranged from 84% in whole-wheat flour to 106% in milk, demonstrating the method's robustness across different sample types. researchgate.netdiva-portal.org
| Parameter | Finding | Matrix Examples | Reference |
| Standard Used | This compound | N/A | researchgate.netdiva-portal.org |
| Derivatizing Agent | 1-naphthyl isocyanate | N/A | researchgate.net |
| Detection Method | Fluorescence Detection (FLD) | N/A | researchgate.netresearchgate.net |
| Average Recovery | 84% to 106% | Whole-wheat flour, milk | researchgate.netdiva-portal.org |
| Precision (CV%) | 2% to 13% | Various foods | researchgate.netdiva-portal.org |
Triiodide Method for Choline Quantification (e.g., Florence Iodine Reagent)
The quantification of choline in biological samples is a critical aspect of forensic science and biochemical research. One of the classic methods for this purpose is the triiodide method, famously exemplified by the Florence Iodine Reagent. This technique relies on the chemical reaction between choline and an iodine-based solution to form a characteristic crystalline precipitate.
The Florence test, a historically significant method in forensic medicine, utilizes a solution of iodine and potassium iodide (I₂-KI), which contains the triiodide ion (I₃⁻). ojp.gov When a sample extract containing choline is treated with this reagent, a reaction occurs, leading to the formation of brown, rhombic crystals of choline periodide. ojp.govresearchgate.net The formation of these distinctive crystals under microscopic examination serves as a qualitative indicator for the presence of choline. ojp.gov The reaction is understood to be a precipitation of choline periodides when choline comes into contact with an iodine-potassium triiodide solution. pageplace.de
The quantity of the choline periodide crystals formed is related to the concentration of choline in the sample, allowing for a semi-quantitative estimation. researchgate.net This principle has been adapted into more modern quantitative assays. For instance, a novel spectrophotometric method was developed where choline, after being liberated from phospholipids (B1166683) by the enzyme phospholipase D, reacts with potassium triiodide. nih.gov The resulting choline periodide can be measured spectrophotometrically at a wavelength of 365 nm, allowing for precise quantification. nih.gov This method proved to be convenient for analyzing numerous samples in a single experiment. nih.gov The Florence test was traditionally used for the identification of seminal fluid, as semen contains high concentrations of choline, which is a degradation product of lecithin (B1663433) found in abundance in this biological fluid. ojp.govresearchgate.net
Comparative Analytical Techniques (e.g., GC/MS, NMR, LC/IDMS)
While the triiodide method is historically important, modern analytical chemistry offers a range of more sensitive and specific techniques for choline quantification. These methods provide higher accuracy and throughput, essential for detailed biomedical research. The primary comparative techniques include Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC/IDMS). researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net In this method, volatile derivatives of choline are separated in a column and then ionized and identified based on their mass-to-charge ratio. news-medical.netresearchgate.net However, GC/IDMS methods can be cumbersome and time-consuming, often requiring the isolation and derivatization of each choline compound separately. nih.govacs.org
Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC/ESI-IDMS) is now a widely used method that offers significant advantages over GC-MS. nih.govacs.org This technique separates choline and its metabolites in a liquid phase before electrospray ionization and mass spectrometric detection. researchgate.net A key advantage is the use of stable isotopically labeled internal standards for each choline compound, which corrects for analyte-specific losses during sample preparation and analysis, thereby improving precision. researchgate.net The LC/ESI-IDMS method is faster and simpler, as it does not require the extensive fractionation, hydrolysis, and derivatization steps characteristic of older GC/MS protocols. researchgate.net
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful, non-destructive technique used for choline analysis. researchgate.net It identifies and quantifies molecules based on the resonance frequency of their atomic nuclei in a magnetic field. news-medical.net While effective, its sensitivity may be lower compared to mass spectrometry-based methods for trace-level quantification.
The table below summarizes the key features of these analytical techniques compared to the triiodide method.
| Feature | Triiodide Method (Florence) | GC/MS | LC/IDMS | NMR |
| Principle | Precipitation/Colorimetry | Separation of volatile derivatives, mass detection | Liquid separation, mass detection with isotopic standards | Nuclear magnetic resonance |
| Sensitivity | Lower | High | Very High | Moderate |
| Specificity | Prone to interference | High | Very High | High |
| Sample Prep | Simple extraction | Complex derivatization | Simplified extraction | Minimal |
| Throughput | Low to Moderate | Low | High | Moderate |
| Key Advantage | Simplicity, historical use | Good for volatile compounds | High precision and accuracy | Non-destructive |
| Key Limitation | Low sensitivity, semi-quantitative | Time-consuming, complex prep | Higher equipment cost | Lower sensitivity for trace analysis |
This table provides a comparative overview of different analytical techniques for choline quantification.
This compound in Medicinal and Biomedical Research (General)
This compound, as a specific salt of choline, serves as a valuable compound in various domains of medicinal and biomedical research. medchemexpress.com Its utility stems from the combined properties of the essential nutrient choline and the iodide ion. Choline itself is fundamental to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine and the structural integrity of cell membranes. nih.govoregonstate.edu The iodide component is also biologically significant, primarily for thyroid function. ontosight.ai
Research has explored the potential of this compound and related compounds in studies concerning cognitive impairment and liver disease. medchemexpress.com Furthermore, the unique properties of choline-based ionic liquids, which can include this compound, are being investigated for their low toxicity and biocompatibility, making them suitable for various biomedical applications. rsc.orgresearchgate.net These applications range from their use as solvents in the synthesis of pharmaceuticals to their potential as active ingredients themselves. rsc.orgmdpi.com
Potential for New Diagnostic Tools or Therapeutic Agents
The unique chemical structure of this compound and its analogs has positioned them as promising candidates for the development of novel diagnostic and therapeutic agents, particularly in the field of nuclear medicine and oncology.
A significant area of research involves the radiolabeling of choline analogs with iodine isotopes for medical imaging and therapy. By replacing the stable iodide in this compound with a radioactive isotope, researchers can create radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) using ¹²⁴I, or Single Photon Emission Computed Tomography (SPECT) with ¹²³I. The same principle applies to therapy, where the beta-emitting isotope ¹³¹I can be incorporated to deliver targeted radiation to cancer cells that exhibit high choline uptake. Studies have shown that radiolabeled choline analogs can be used to non-invasively monitor the effectiveness of cancer therapies that target choline kinase, an enzyme often upregulated in malignant cells. nih.gov
Beyond oncology, various complex compounds involving choline and iodide are being synthesized and evaluated for their potential as new therapeutic agents. ontosight.ai The designability of choline-based ionic liquids allows for the creation of compounds with specific biological activities, including potential antibacterial and anticancer properties. rsc.org These compounds leverage the biological roles of both choline and iodide to create novel therapeutic effects. ontosight.aiontosight.aiontosight.ai
Role in Understanding Neurotransmission Mechanisms
Choline is an indispensable precursor for the synthesis of acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems. oregonstate.edudrugbank.com ACh is critical for a wide range of functions, including muscle contraction, memory formation, and autonomic nervous system regulation. nih.govoregonstate.edu Consequently, choline and its compounds, including this compound, are fundamental tools for studying the mechanisms of cholinergic neurotransmission.
By manipulating the availability of choline, researchers can investigate its impact on the synthesis, storage, and release of acetylcholine. This compound can serve as a direct source of choline for these studies. medchemexpress.com Furthermore, various iodide-containing choline esters, such as benzoylcholine (B1199707) iodide and propionyl this compound, are used as research tools to probe the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine in the synaptic cleft. biosynth.comchemimpex.com For example, propionyl this compound has been shown to inhibit the enzymatic activity of acetylcholine. biosynth.com
Compounds like echothiophate (B1218750) iodide, an organophosphate that inhibits acetylcholinesterase, demonstrate how iodide-containing molecules can be used to modulate the cholinergic system. patsnap.com By inhibiting AChE, these compounds cause an accumulation of acetylcholine at the synapse, which helps researchers understand the downstream effects of enhanced cholinergic signaling. patsnap.com Such studies are crucial for unraveling the complexities of neurological disorders where the cholinergic system is implicated, such as Alzheimer's disease and myasthenia gravis.
Environmental and Sustainability Aspects of Choline Iodide Applications
Green Chemistry Applications
The utility of choline (B1196258) iodide in green chemistry stems from its properties as a non-toxic, metabolizable, and effective catalyst and solvent component. ntu.edu.sgmedchemexpress.com It offers a safer alternative to traditional, often toxic, chemicals and solvents, contributing to the development of more sustainable chemical manufacturing processes. acs.orgnih.gov
Choline iodide and its analogues have been successfully employed as novel, non-toxic, and metabolizable catalysts for "green" living radical polymerization (LRP). ntu.edu.sgacs.orgnih.gov This organocatalyzed LRP method uses an alkyl iodide as an initiator and the iodide anion (I⁻) from this compound as a highly active catalyst. ntu.edu.sgacs.org This approach is attractive because it avoids the need for expensive or specialized catalysts. ntu.edu.sg
This polymerization technique has been effectively combined with green solvents such as ethyl lactate, ethanol (B145695), and water. ntu.edu.sgresearchgate.net The use of these environmentally friendly solvents further enhances the sustainability of the process. ntu.edu.sgacs.org Researchers have successfully synthesized a variety of well-defined polymers with low polydispersity and high monomer conversions using this method. ntu.edu.sgresearchgate.net
The range of polymers synthesized includes:
Hydrophobic polymethacrylates and polyacrylates. ntu.edu.sg
Hydrophilic and water-soluble biocompatible polymethacrylates and polyacrylates. ntu.edu.sg
Zwitterionic polymers. ntu.edu.sg
Well-defined hydrophobic-hydrophilic and hydrophilic-hydrophilic block copolymers. ntu.edu.sgacs.org
The compatibility of this compound catalysts with green solvents and their ability to polymerize a wide array of monomers, including functional and biocompatible ones like 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), highlights its contribution to sustainable polymer chemistry. ntu.edu.sgnih.gov
Table 1: Examples of Monomers Polymerized Using this compound Catalysts in Green LRP
| Monomer Class | Specific Monomer Examples | Resulting Polymer Type | Reference |
| Methacrylates | Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), Poly(ethylene glycol) methyl ether methacrylate (PEGMA), 2-methacryloyloxyethyl phosphorylcholine (MPC), Sulfobetaine (B10348) methacrylate (SBMA) | Hydrophobic, Hydrophilic, Biocompatible, Zwitterionic | ntu.edu.sg |
| Acrylates | Butyl acrylate (B77674) (BA), 2-methoxyethyl acrylate (MEA), Poly(ethylene glycol) methyl ether acrylate (PEGA) | Hydrophobic, Hydrophilic | ntu.edu.sg |
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than their individual components. rsc.orgucl.ac.uk this compound, as a choline halide, is a common HBA used in the formation of DESs. researchgate.netnih.gov These DESs are considered green solvents because they are often composed of low-cost, readily available, and biodegradable components, and they exhibit low volatility and flammability. rsc.orgresearchgate.net
This compound-based DESs have been investigated as effective and eco-friendly solvents and catalysts in various chemical reactions. researchgate.netmdpi.com For instance, they have been used to catalyze the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). mdpi.comresearchgate.net In these reactions, the iodide anion from this compound facilitates the opening of the epoxide ring, while the HBD component helps stabilize reaction intermediates. researchgate.net A key advantage is the ability of some this compound-based DESs to perform this synthesis effectively at atmospheric pressure, unlike choline chloride-based systems that may require higher pressures. researchgate.net
Furthermore, this compound has been combined with HBDs like polyols (e.g., glycerol) and carboxylic acids to create DESs that act as catalysts. mdpi.comresearchgate.net These DESs are not only effective but can often be recycled without a significant loss of catalytic activity, adding to the sustainability of the process. researchgate.net The use of bio-based HBDs further enhances their green credentials. researchgate.net Choline-based DESs have also been explored as biocompatible catalysts for the alternating copolymerization of epoxides and cyclic anhydrides to produce aliphatic polyesters. nih.govacs.org
Table 2: Applications of this compound-Based Deep Eutectic Solvents (DESs)
| DES Components (HBA + HBD) | Application | Key Findings | Reference |
| This compound + Carboxylic Acids/Polyols | Catalysis of cyclic carbonate synthesis from epoxides and CO₂ | Achieved very good yields under mild conditions (80 °C); effective at atmospheric CO₂ pressure. | researchgate.net |
| This compound + Lactic Acid | Green solvent | Used to test the solubility of various salts. | researchgate.net |
| This compound + Urea/Ethylene (B1197577) Glycol | Catalysis of ring-opening copolymerization of epoxides and cyclic anhydrides | Showed promising potential as biocompatible catalyst systems. | nih.gov |
| This compound/Guanidinium (B1211019) thiocyanate (B1210189) | Electrolyte for dye-sensitized solar cells | Characterized as part of a pared-down electrolyte system for solar photoconversion. | researchgate.net |
A significant environmental advantage of using choline-based compounds is their inherently low toxicity and high biodegradability. plos.orgcapes.gov.br Choline itself is a naturally occurring essential nutrient, which contributes to the biocompatibility of its derived salts and liquids.
Studies on various choline-based ionic liquids, including those with amino acid anions, have demonstrated their favorable environmental profile. plos.orgcapes.gov.br For example, cholinium amino acid ionic liquids have been shown to exhibit low toxicity towards bacteria and enzymes like acetylcholinesterase, being significantly less toxic than traditional imidazolium-based ionic liquids. plos.org Research has classified many of these ionic liquids as "practically harmless," with EC50 values reported in the range of 160-1120 mg/L.
In terms of biodegradability, many choline-based ionic liquids are classified as 'readily biodegradable'. plos.orgcapes.gov.br Biodegradation studies using wastewater microorganisms have shown high levels of mineralization, often exceeding 60-87% within a 28-day period. plos.orgcapes.gov.br The structure of the anion can influence the rate of biodegradation, with the presence of groups like extra carboxyl or amide functions on amino acid side chains making the ionic liquid more susceptible to microbial breakdown. plos.org This combination of low toxicity and high biodegradability makes choline-based ionic liquids, and by extension this compound-based systems, promising candidates for large-scale, environmentally friendly applications. plos.orgcapes.gov.br
Q & A
Q. What experimental methods are recommended for synthesizing choline iodide-based eutectic systems, and how should their compositions be validated?
To synthesize this compound eutectics, use a 1:2 molar ratio of this compound to hydrogen bond donors (e.g., urea or water). Ensure thorough grinding and heating (60–80°C) under inert conditions to prevent decomposition. Validate compositions via:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., ¹H NMR in D₂O) to confirm hydrogen bonding interactions .
- Differential Scanning Calorimetry (DSC) : Measure melting point depression compared to pure components to confirm eutectic formation .
- X-ray Diffraction (XRD) : Verify absence of parent compound peaks, indicating homogeneous mixing .
Q. How can the crystal structure of this compound be reliably characterized, and what are the key structural parameters?
Use powder XRD to determine lattice parameters and phase purity. Key findings:
Q. What thermal analysis techniques are critical for studying this compound’s phase behavior?
- DSC : Quantify enthalpy () and entropy () changes during phase transitions. For example, this compound exhibits three solid-solid transitions with values of 6.23–12.8 kJ/mol .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>450 K) to ensure thermal stability during experiments .
Advanced Research Questions
Q. How can discrepancies in reported phase transition temperatures for this compound be resolved?
Discrepancies (e.g., transition at 362 K vs. 430 K) arise from differences in sample purity, heating rates, or experimental setups. Mitigate by:
Q. What computational approaches are suitable for modeling this compound’s ionic dynamics and phase transitions?
- Molecular Dynamics (MD) Simulations : Model ion mobility in high-temperature phases (e.g., isotropic rotation in Phase I) using force fields parameterized for ionic liquids .
- Density Functional Theory (DFT) : Calculate lattice energies to predict stability of NaCl-type vs. CsCl-type structures .
- Quasi-Elastic Neutron Scattering (QENS) : Validate simulated diffusion coefficients with experimental data .
Q. How should researchers address conflicting NMR and XRD data on ion mobility in this compound?
Conflicts may arise from timescale differences:
- NMR : Detects rapid local motions (e.g., methyl group rotation) with activation energies of 20–40 kJ/mol .
- XRD : Reflects long-range order, which may appear static despite dynamic processes.
Combine techniques with solid-state NMR (for anisotropic motion) and variable-temperature XRD to reconcile discrepancies .
Methodological Best Practices
Q. Table 1. Key Techniques for this compound Research
Q. Notes for Replicability
- Synthesis : Document molar ratios, solvent purity, and annealing conditions .
- Data Reporting : Include crystallographic data (e.g., CIF files) and raw DSC thermograms in supplementary materials .
- Ethics : Cite primary literature for structural comparisons (e.g., NaCl-type vs. CsCl-type frameworks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
